methyl 4-{2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate
Description
This compound is a pyrazolo[3,4-d]pyrimidinone derivative featuring a 3,4-dimethylphenyl substituent at the N1 position and a methyl benzoate group linked via an acetamido bridge. Its molecular scaffold combines a pyrimidine ring fused with a pyrazole moiety, a structure common in kinase inhibitors and anti-cancer agents due to its ability to interact with ATP-binding pockets . The methyl benzoate ester may influence solubility and metabolic stability.
Properties
IUPAC Name |
methyl 4-[[2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-14-4-9-18(10-15(14)2)28-21-19(11-25-28)22(30)27(13-24-21)12-20(29)26-17-7-5-16(6-8-17)23(31)32-3/h4-11,13H,12H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKDYCQFYREUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo[3,4-d]pyrimidinone Cores
Example 53 ():
Name: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Key Differences:
- Substituents: Fluorinated chromenone and benzamide groups replace the dimethylphenyl and benzoate ester.
- Molecular Weight : 589.1 g/mol (vs. ~450–500 g/mol estimated for the target compound).
- Activity: Fluorine atoms and chromenone moiety likely enhance metabolic stability and kinase inhibition potency .
Intermediate 27 Derivative ():
Name: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Key Differences:
Benzo-Fused Heterocyclic Analogues ()
Compound 7a-c: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Key Differences:
- Core Structure: Replaces pyrazolo[3,4-d]pyrimidinone with benzo[b][1,4]oxazin-3-one fused to pyrimidine.
- Synthesis : Synthesized via reaction with phenyl-1,2,4-oxadiazoles under mild conditions (Cs₂CO₃, DMF), contrasting with the palladium-catalyzed cross-coupling used for the target compound .
- Bioactivity: Benzooxazinone derivatives are associated with anti-inflammatory and antimicrobial activity, diverging from kinase-targeted applications of pyrazolo-pyrimidinones .
Pyrimido-Pyrimidinone Derivatives ()
Compound 3b: N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide Key Differences:
Comparative Data Table
Research Findings and Implications
- Target Compound : The 3,4-dimethylphenyl group may confer selectivity for kinases with hydrophobic active sites, while the benzoate ester could limit oral bioavailability due to esterase susceptibility.
- Fluorinated Analogues () : Fluorine atoms improve binding affinity and pharmacokinetics but may increase toxicity risks .
- Synthetic Routes : Palladium-catalyzed cross-coupling () offers precision for complex analogues, whereas Cs₂CO₃-mediated synthesis () is cost-effective for scale-up .
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